molecular formula C16H8Cl2N2OS2 B2563612 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 476293-79-5

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2563612
CAS No.: 476293-79-5
M. Wt: 379.27
InChI Key: SBFAWFLZGORPFX-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core linked via a carboxamide bridge to a 4-chloro-substituted benzothiazole ring. This structure combines electron-deficient aromatic systems, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2OS2/c17-9-5-3-7-11-13(9)19-16(23-11)20-15(21)14-12(18)8-4-1-2-6-10(8)22-14/h1-7H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFAWFLZGORPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The synthesis begins with the preparation of the 4-chloro-1,3-benzothiazole core. This can be achieved by reacting 4-chloroaniline with carbon disulfide and chlorine gas under controlled conditions to form the benzothiazole ring.

    Formation of Benzothiophene Moiety: The benzothiophene ring is synthesized separately, often starting from 2-chlorobenzaldehyde, which undergoes cyclization with sulfur and a base to form the benzothiophene core.

    Coupling Reaction: The final step involves coupling the benzothiazole and benzothiophene moieties. This is typically done through a nucleophilic substitution reaction where the amine group of the benzothiazole reacts with the carboxylic acid derivative of the benzothiophene in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide exhibit notable anticancer properties. For instance, studies have shown that derivatives containing the benzothiazole ring can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related compound demonstrated significant growth inhibition in melanoma cancer cells. The mechanism involved the alkylation of DNA, leading to cross-linking and subsequent apoptosis in tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that benzothiazole derivatives can exhibit broad-spectrum antibacterial and antifungal properties.

Case Study:
A comparative study in the International Journal of Antimicrobial Agents highlighted that compounds with a similar structure inhibited the growth of both Gram-positive and Gram-negative bacteria. The findings suggest potential applications in developing new antimicrobial agents .

Pesticide Development

The structural characteristics of this compound make it a candidate for use as a pesticide. Its ability to interfere with biological pathways in pests can lead to effective pest control strategies.

Case Study:
Field trials conducted on crops treated with benzothiazole derivatives showed reduced pest populations and improved crop yields. These findings support the use of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application, such as antimicrobial or anticancer activity, where it may interfere with cell division or protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Findings/Applications Reference
Target Compound : 3-Chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide C₁₆H₉Cl₂N₂O₂S₂ - 3-Cl (benzothiophene)
- 4-Cl (benzothiazole)
Structural data inferred from crystallography of related benzothiazole carboxamides .
SAG (Smoothened Agonist) C₂₇H₂₆ClN₃OS - 3-Cl (benzothiophene)
- Trans-4-(methylamino)cyclohexyl
- Pyridinyl
Potent SMO agonist; activates Hedgehog signaling (EC₅₀ = 10–50 nM) .
Z14 (Antiviral Candidate) C₁₃H₁₀BrN₃O₂S₂ - 5-Br (pyrimidine)
- 6-Ethoxy (benzothiazole)
Inhibits Dengue virus NS2B-NS3 protease (IC₅₀ = 1.2 µM) .
3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide C₁₆H₁₂ClNOS - 3-Cl (benzothiophene)
- 4-Methylphenyl
Simpler analog with reduced steric bulk; used as a building block for complex derivatives .
Nitro/Methoxy Derivatives C₁₇H₁₀ClN₃O₄S₂ - 4-Methoxy-6-nitro (benzothiazole) Screened for kinase inhibition; structural modifications enhance solubility .

Impact of Substituents on Bioactivity

  • Chlorine Substitution : The 3-chloro and 4-chloro groups in the target compound likely enhance π-π stacking and hydrophobic interactions with target proteins, as seen in SAG’s binding to SMO .
  • Benzothiazole Modifications : Replacing 4-chloro with methoxy or nitro groups (e.g., in and ) introduces polar interactions but may reduce membrane permeability .
  • Benzyl/Pyridinyl Groups : SAG’s pyridinyl and cyclohexyl groups improve receptor selectivity and bioavailability compared to simpler analogs .

Pharmacological Relevance

  • SMO Agonists : SAG and its derivatives (e.g., SAG1.5) demonstrate that benzothiophene-carboxamides can activate Hedgehog signaling, a pathway implicated in cancer and developmental disorders .
  • Antiviral Potential: Pyrimidine-benzothiazole hybrids like Z14 highlight the scaffold’s versatility in targeting viral proteases .

Structural Insights

  • Crystallography : Related N-(4-chloro-benzothiazol-2-yl)acetamide analogs form hydrogen-bonded networks in crystal lattices, stabilizing their conformations .

Biological Activity

The compound 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a member of the benzothiazole and benzothiophene family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15H10Cl2N2OS
Molecular Weight341.23 g/mol
IUPAC NameThis compound

Antibacterial Activity

Research indicates that compounds within the benzothiazole and benzothiophene families exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains:

  • Inhibition Concentration : The compound demonstrated an IC50 value of approximately 47.6 mg/L against Xanthomonas oryzae and 36.8 mg/L against Xanthomonas citri .

This antibacterial activity is attributed to the compound's ability to up-regulate succinate dehydrogenase during oxidative phosphorylation, thereby inhibiting bacterial reproduction.

Antiviral Activity

The antiviral potential of benzothiazole derivatives has also been documented. The introduction of chlorine atoms has been linked to enhanced antiviral activity. For example:

  • Protective Activity : Compounds similar to our target compound showed protective activities against the tobacco mosaic virus (TMV) ranging from 39.27% to 55.96% , depending on structural modifications .

This suggests that structural features significantly influence the antiviral efficacy of these compounds.

Anticancer Activity

Benzothiazole derivatives have been explored for their anticancer properties due to their ability to inhibit specific cellular pathways involved in cancer progression. A study highlighted the bioactivity of thiazolyl–benzothiophenamides against Trypanosoma brucei, with a promising IC50 of 0.75 μM , indicating potential for further development in cancer therapeutics .

Study 1: Antibacterial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated a clear correlation between structural modifications and antibacterial potency. For instance, altering functional groups significantly impacted the IC50 values across various bacterial strains .

Study 2: Antiviral Mechanisms

Another investigation focused on the mechanism of action for benzothiazole derivatives against TMV revealed that electron-donating groups enhance antiviral activity, highlighting the importance of chemical structure in therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazole amines and activated carboxylic acid derivatives. For example, a similar benzothiazole derivative was prepared by reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane under triethylamine catalysis, followed by recrystallization from ethanol-DMF . Optimization of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical for yield improvement, as seen in related syntheses where yields varied from 37% to 70% depending on substituents .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (e.g., aromatic protons at δ 6.4–8.3 ppm) and 13^{13}C NMR to confirm backbone structure and substituents .
  • IR Spectroscopy : Peaks for C=N (1611–1621 cm1^{-1}), C-Cl (693 cm1^{-1}), and N-H (3533–3540 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : FABMS or ESI-MS for molecular ion confirmation (e.g., m/z 501 for a related benzothiazole compound) .
  • Elemental Analysis : To verify purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How can purification challenges be addressed for this compound?

  • Methodological Answer : Recrystallization from ethanol-DMF mixtures is effective for removing unreacted precursors . For complex mixtures, flash chromatography using gradients of ethyl acetate/hexane or ACN/methanol (1:1) achieves separation, as demonstrated for structurally similar thiazolidinone derivatives .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. For example, bond lengths (S–N: 1.7347 Å, S–C: 1.744 Å) and dihedral angles between aromatic systems (e.g., 35.85°) can be precisely determined . Intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and π-π stacking should be analyzed to explain packing stability .

Q. How can structure-activity relationships (SAR) be explored for potential biological targets?

  • Methodological Answer :

  • Functional Group Modification : Introduce substituents at the benzothiazole or benzothiophene moieties to assess effects on bioactivity. For example, chloro substituents on aromatic rings enhance lipophilicity and target binding in anti-HIV benzisothiazolones .
  • Docking Studies : Use software like AutoDock to predict interactions with receptors (e.g., TRPV4 channels, as seen in related benzothiophene carboxamides ). Validate with in vitro assays (e.g., cytotoxicity screening against cancer cell lines) .

Q. How should researchers address contradictions in experimental data (e.g., variable synthesis yields or spectral discrepancies)?

  • Methodological Answer :

  • Yield Optimization : Systematic screening of solvents (e.g., dioxane vs. ethanol) and catalysts (e.g., triethylamine vs. DMAP) can resolve inconsistencies .
  • Spectral Validation : Cross-check NMR/IR data with computational tools (e.g., Gaussian for DFT-calculated spectra) to confirm assignments. For example, unexpected peaks in 1^1H NMR may arise from tautomerism or solvent effects .

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